molecular formula C11H15NO2S B13203954 5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13203954
M. Wt: 225.31 g/mol
InChI Key: HVGRPYJHFLZKRB-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be constructed through a [2+2+1] cyclization reaction involving α-thiocyanato ketones and oxindoles in the presence of potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes share structural similarities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as N-methylpyrrolidine.

Uniqueness

5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the thiophene and pyrrolidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-11(8-14)4-5-12(7-11)10-3-2-9(6-13)15-10/h2-3,6,14H,4-5,7-8H2,1H3

InChI Key

HVGRPYJHFLZKRB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

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